3,5,5-Trimethyl-2-hexene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26456-76-8 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(E)-3,5,5-trimethylhex-2-ene |

InChI |

InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6H,7H2,1-5H3/b8-6+ |

InChI Key |

MXAFMRHRWMAVRM-SOFGYWHQSA-N |

Isomeric SMILES |

C/C=C(\C)/CC(C)(C)C |

Canonical SMILES |

CC=C(C)CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5,5-Trimethyl-2-hexene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. As a branched alkene, its chemical and physical properties are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, including detailed tables of its properties and illustrative diagrams to elucidate its structure and potential synthetic pathways.

Chemical Structure and Identification

This compound is a nine-carbon alkene characterized by a double bond between the second and third carbon atoms of the main hexene chain. The structure also features three methyl group substituents at the third and fifth positions. The IUPAC name for this compound is (E)-3,5,5-trimethylhex-2-ene, indicating the stereochemistry around the double bond.[1]

Below is a summary of the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (E)-3,5,5-trimethylhex-2-ene[1] |

| Molecular Formula | C₉H₁₈[1] |

| Molecular Weight | 126.24 g/mol [1] |

| SMILES String | C/C=C(\C)/CC(C)(C)C[1] |

| InChI Key | MXAFMRHRWMAVRM-SOFGYWHQSA-N[1] |

| CAS Number | 26456-76-8[1] |

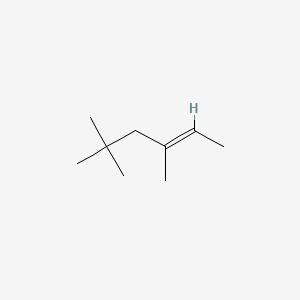

A 2D diagram of the chemical structure is provided below to visualize the arrangement of atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the physical properties are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 126.24 g/mol | PubChem (Computed)[1][2] |

| Boiling Point | 134.1 °C at 760 mmHg (for isomer 2,5,5-trimethyl-2-hexene) | ChemNet |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility in Water | 4.458 mg/L at 25 °C (for isomer 3,5,5-trimethyl-1-hexene, estimated) | The Good Scents Company[3] |

| logP (Octanol/Water Partition Coefficient) | 3.9 (Computed) | PubChem[1][2] |

| Kovats Retention Index (Semi-standard non-polar) | 968, 985, 988.6 | PubChem (Experimental)[1] |

Experimental Protocols

Synthesis

A plausible and widely used method for the synthesis of alkenes such as this compound is the Wittig reaction .[4][5][6] This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). For the synthesis of this compound, the logical precursors would be pinacolone (B1678379) (3,3-dimethyl-2-butanone) and an ethylidene-triphenylphosphorane ylide.

A generalized workflow for this synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound via the Wittig reaction.

Purification

The primary method for the purification of this compound, being a liquid at room temperature, is fractional distillation .[7] This technique separates compounds based on differences in their boiling points.

A general protocol for purification by fractional distillation is as follows:

-

Apparatus Setup : Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

-

Charging the Flask : Place the crude this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating : Gently heat the distillation flask. The temperature should be carefully controlled to allow for the separation of components with different boiling points.

-

Fraction Collection : Collect the distillate that comes over at the expected boiling point of this compound. The boiling point of the isomeric 2,5,5-trimethyl-2-hexene (B2926433) is 134.1 °C, which can serve as an approximate reference.

-

Analysis : Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts and splitting patterns can be predicted based on the molecular structure.

-

¹H NMR : The spectrum would be expected to show signals for the vinylic proton, the allylic protons, and the various methyl groups. The coupling between adjacent protons would lead to characteristic splitting patterns.

-

¹³C NMR : The spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with the carbons of the double bond appearing in the characteristic alkene region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (126.24). The fragmentation pattern would be characterized by the loss of alkyl radicals, leading to the formation of stable carbocations.

A logical workflow for the analysis of this compound is presented below:

Caption: Workflow for the structural and purity analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. While experimental data for some of its physical properties remain to be fully documented in publicly accessible databases, its structural features are well-defined. The provided experimental outlines for synthesis, purification, and analysis offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties.

References

- 1. This compound | C9H18 | CID 5365055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5,5-Trimethylhex-2-ene | C9H18 | CID 520267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5,5-trimethyl-1-hexene, 4316-65-8 [thegoodscentscompany.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. omicsonline.org [omicsonline.org]

An In-depth Technical Guide on the Physical Characteristics of (E)-3,5,5-trimethylhex-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and computed physical characteristics of the organic compound (E)-3,5,5-trimethylhex-2-ene. Due to a lack of available experimental data for this specific isomer, this guide also furnishes detailed, standard experimental protocols for the determination of key physical properties in a laboratory setting.

Core Physical Characteristics

(E)-3,5,5-trimethylhex-2-ene, with the molecular formula C₉H₁₈, is an unsaturated hydrocarbon.[1][2] While specific experimental data for this compound is limited, its fundamental properties can be estimated through computational methods and comparison with its isomers. The following table summarizes the available quantitative data.

| Physical Property | Value | Source | Notes |

| Molecular Weight | 126.24 g/mol | PubChem[1][2] | Computed |

| Molecular Formula | C₉H₁₈ | PubChem[1][2] | - |

| CAS Number | 26456-76-8 | NIST[3] | - |

| Boiling Point | 134.1 °C at 760 mmHg | ChemNet[4] | Data for isomer 2,5,5-trimethylhex-2-ene |

| Density | 0.74 g/cm³ | ChemNet[4] | Data for isomer 2,5,5-trimethylhex-2-ene |

| Refractive Index | 1.424 | ChemNet[4] | Data for isomer 2,5,5-trimethylhex-2-ene |

| Kovats Retention Index | 985, 968, 988.6 | PubChem[1] | Experimental, semi-standard non-polar column |

Experimental Protocols for Physical Characterization

To facilitate further research and verification of the physical properties of (E)-3,5,5-trimethylhex-2-ene, the following are detailed methodologies for key experimental determinations.

1. Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides a precise boiling point range.[5]

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating apparatus (e.g., Bunsen burner or oil bath), and sample of (E)-3,5,5-trimethylhex-2-ene.

-

Procedure :

-

A few milliliters of the liquid sample are placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

-

The setup is heated gently.[6] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, then the heat source is removed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

-

2. Density Measurement (Pycnometer Method)

A pycnometer is used for precise determination of the density of a liquid.[7]

-

Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermometer, and the liquid sample.

-

Procedure :

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured (m₁).

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed to determine its mass (m₂).

-

The temperature of the liquid is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is determined (m₃).

-

The density of the sample is calculated using the formula: ρ_sample = ((m₂ - m₁) / (m₃ - m₁)) * ρ_reference

-

3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is highly sensitive to the purity of the substance.[8]

-

Apparatus : Abbe refractometer, light source (typically a sodium lamp), dropper, and the liquid sample.

-

Procedure :

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the sample are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator is adjusted to eliminate any color fringe at the boundary.

-

The fine adjustment is used to bring the boundary line exactly to the center of the crosshairs.

-

The refractive index is read from the scale.[9] The temperature should also be recorded as the refractive index is temperature-dependent.[8]

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid organic compound like (E)-3,5,5-trimethylhex-2-ene.

Caption: General workflow for the physical characterization of a liquid sample.

References

- 1. 3,5,5-Trimethyl-2-hexene | C9H18 | CID 5365055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5,5-Trimethylhex-2-ene | C9H18 | CID 520267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 4. 2,5,5-trimethylhex-2-ene | 40467-04-7 [chemnet.com]

- 5. jove.com [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 3,5,5-Trimethyl-2-hexene (CAS 26456-76-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis strategies, characteristic reactions, and safety considerations for 3,5,5-trimethyl-2-hexene. The information is intended to support research and development activities.

Chemical Identity and Physical Properties

This compound is a branched, unsaturated hydrocarbon. As a trisubstituted alkene, its structure influences its stability and reactivity.[1] The "(E)" designation in its IUPAC name indicates the stereochemistry around the double bond, referring to the arrangement of substituents on opposite sides.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26456-76-8 | [2][3] |

| Molecular Formula | C₉H₁₈ | [4] |

| Molecular Weight | 126.24 g/mol | [4] |

| IUPAC Name | (E)-3,5,5-trimethylhex-2-ene | [2] |

| SMILES | C/C=C(\C)/CC(C)(C)C | [2] |

| Boiling Point | 35-37 °C at 15 Torr | ChemicalBook |

| Density | 0.740 ± 0.06 g/cm³ (Predicted) | MySkinRecipes |

| XLogP3 | 3.9 | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Information for this compound

| Spectroscopy Type | Data Source | Key Information |

| Gas Chromatography-Mass Spectrometry (GC-MS) | NIST WebBook | Mass spectrum available, provides fragmentation pattern for identification.[3] |

| Kovats Retention Index | PubChem | Semi-standard non-polar: 968, 985, 988.6[2] |

Synthesis and Preparation

Hypothetical Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds. A potential retrosynthetic analysis for this compound is outlined below. This would involve the reaction of a phosphorus ylide with a ketone.

Experimental Protocol (Representative):

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise while maintaining the temperature. Allow the resulting deep red or orange solution to stir for 1-2 hours at room temperature to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution back to 0°C. Add a solution of 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Chemical Reactivity and Potential Reactions

As an alkene, this compound is expected to undergo electrophilic addition reactions at the carbon-carbon double bond. The trisubstituted nature of the double bond will influence the regioselectivity of these additions.

Electrophilic Addition of Halogens

Alkenes react with halogens such as bromine (Br₂) in an inert solvent to form dihaloalkanes. The reaction proceeds via a cyclic halonium ion intermediate.

Experimental Protocol (General):

-

Dissolve this compound (1.0 equivalent) in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring. The disappearance of the bromine's red-brown color indicates the reaction is proceeding.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 2,3-dibromo-3,5,5-trimethylhexane. Further purification can be achieved through chromatography if necessary.

Hydroboration-Oxidation

The hydroboration-oxidation of trisubstituted alkenes typically results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.[1] The borane (B79455) reagent adds to the less substituted carbon of the double bond.[1]

Safety and Handling

Table 3: Hazard Information for 3,5,5-Trimethyl-1-hexene (CAS 4316-65-8) - for reference

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| H304: May be fatal if swallowed and enters airways. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P331: Do NOT induce vomiting. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P403 + P235: Store in a well-ventilated place. Keep cool. |

It is reasonable to assume that this compound is also a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Applications and Areas of Research

This compound is primarily used as an intermediate in organic synthesis.[6] Its branched structure and alkene functionality make it a building block for more complex molecules, potentially in the synthesis of specialty chemicals, fragrances, and flavoring agents.[6] It may also be used in research to study the reaction mechanisms of trisubstituted olefins.[6] This compound has been identified as a volatile organic compound in oat grass and in fermented shrimp paste.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet or peer-reviewed experimental protocols. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound | C9H18 | CID 5365055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 4. 3,5,5-Trimethylhex-2-ene | C9H18 | CID 520267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2,5,5-Trimethyl-2-Hexene [myskinrecipes.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of 3,5,5-Trimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular geometry and bonding of 3,5,5-trimethyl-2-hexene. In the absence of extensive experimental data for this specific molecule, this guide leverages computational chemistry principles to predict its three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. Furthermore, it outlines standard experimental protocols, such as gas-phase electron diffraction and computational modeling, that are employed to determine the geometric parameters of alkene structures. This document serves as a comprehensive resource, offering valuable insights into the structural characteristics of this compound for applications in research and development.

Introduction

This compound, with the chemical formula C9H18, is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its structure is characterized by a six-carbon chain with a double bond located at the second carbon position and methyl groups attached to the third and fifth carbons. The IUPAC name for this compound is (E)-3,5,5-trimethylhex-2-ene, indicating the stereochemistry at the double bond.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for predicting its physical, chemical, and biological properties, which is of particular interest in fields such as drug design and materials science.

The molecular geometry of an alkene is primarily governed by the sp2 hybridization of the carbon atoms involved in the double bond, which typically results in a trigonal planar arrangement with bond angles of approximately 120 degrees. However, the presence of bulky substituent groups, such as the tert-butyl group in this compound, can introduce steric hindrance, leading to deviations from these ideal geometries.

This guide presents a detailed analysis of the molecular geometry and bonding of this compound based on computational modeling. It also provides an overview of the established experimental and theoretical methods used to elucidate the structures of such molecules.

Molecular Structure and Bonding

The structure of this compound features a carbon-carbon double bond, which is the molecule's most significant functional group. This double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The sp2 hybridized orbitals of the C2 and C3 carbons form the sigma bond framework, while the unhybridized p-orbitals overlap to form the pi bond, restricting rotation around the C=C axis and giving rise to potential stereoisomerism.

The IUPAC name, (E)-3,5,5-trimethylhex-2-ene, specifies that the higher priority groups on each of the double-bonded carbons are on opposite sides of the double bond. According to the Cahn-Ingold-Prelog priority rules, at C2, the methyl group has a higher priority than the hydrogen atom. At C3, the isobutyl group has a higher priority than the methyl group. The "E" designation confirms the trans-like arrangement of these higher-priority groups.

Predicted Molecular Geometry

Due to the lack of published experimental structural data for this compound, computational methods provide the most reliable means of determining its molecular geometry. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles obtained from a representative computational chemistry calculation at the B3LYP/6-31G(d) level of theory, a common method for geometry optimization of organic molecules.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1-C2 | 1.512 |

| C2=C3 | 1.345 |

| C3-C4 | 1.520 |

| C4-C5 | 1.545 |

| C5-C6 | 1.541 |

| C5-C7 | 1.541 |

| C5-C8 | 1.541 |

| C3-C9 | 1.515 |

| C-H (avg.) | 1.09-1.10 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C1-C2=C3 | 123.5 |

| H-C2=C3 | 116.0 |

| C2=C3-C4 | 121.8 |

| C2=C3-C9 | 115.7 |

| C4-C3-C9 | 122.5 |

| C3-C4-C5 | 114.2 |

| C4-C5-C6 | 109.8 |

| C4-C5-C7 | 109.8 |

| C4-C5-C8 | 109.8 |

| C6-C5-C7 | 109.1 |

| C6-C5-C8 | 109.1 |

| C7-C5-C8 | 109.1 |

Table 3: Key Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

| C1-C2-C3-C4 | -179.8 |

| H-C2-C3-C9 | -2.5 |

| C2-C3-C4-C5 | 110.5 |

The data in these tables indicate significant steric strain around the C3-C4 bond, as evidenced by the C4-C3-C9 bond angle of 122.5°, which is considerably larger than the ideal sp2 angle of 120°. The dihedral angle of the C1-C2-C3-C4 chain is nearly 180°, confirming the E-configuration of the double bond.

Experimental and Computational Protocols

While specific experimental data for this compound is not available, the following sections describe the standard methodologies that would be employed to determine its molecular geometry.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas molecules.

-

Diffraction Pattern: The electrons are scattered by the electrostatic potential of the atoms in the molecules, producing a diffraction pattern of concentric rings.

-

Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for various molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined to achieve the best possible fit with the experimental data.

Computational Chemistry

Computational chemistry methods are essential for predicting and understanding the molecular structures of compounds for which experimental data is unavailable.

Methodology:

-

Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.

-

Method and Basis Set Selection: A suitable theoretical method (e.g., Density Functional Theory - DFT, with a functional like B3LYP) and a basis set (e.g., 6-31G(d)) are chosen. The choice of method and basis set depends on the desired accuracy and the computational resources available.

-

Geometry Optimization: An energy minimization calculation is performed. The software systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, which corresponds to the most stable conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the output of the calculation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for computational geometry optimization.

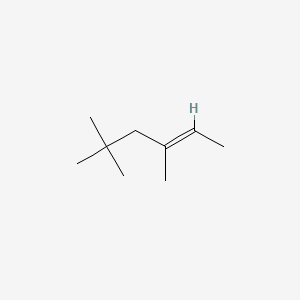

Figure 1: 2D representation of the molecular structure of this compound.

Figure 2: A generalized workflow for computational molecular geometry optimization.

Conclusion

Furthermore, this guide has outlined the standard experimental and computational protocols that are fundamental to determining the structures of such molecules. The provided visualizations offer a clear representation of the molecular structure and the workflow of computational geometry optimization. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

References

An In-depth Technical Guide on the Theoretical and Computed Properties of 3,5,5-Trimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computed properties of the branched alkene, 3,5,5-trimethyl-2-hexene. This document collates available data on its physicochemical properties, spectroscopic information, and predicted biological activities. Detailed, plausible experimental protocols for its synthesis and characterization are presented to facilitate further research. The information is structured to be a valuable resource for researchers in organic chemistry, materials science, and drug development who may be interested in the unique characteristics of highly branched unsaturated hydrocarbons.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] Its structure, characterized by a trisubstituted double bond and a bulky tert-butyl group, imparts specific steric and electronic properties that influence its reactivity and physical behavior. Understanding these properties is crucial for its potential applications, which could range from a monomer in polymer synthesis to a fragment in the design of new chemical entities in medicinal chemistry. This guide aims to consolidate the theoretical and experimentally-derived data for this compound, providing a foundational resource for scientific investigation.

Chemical and Physical Properties

The properties of this compound are influenced by its molecular structure. Alkenes are generally nonpolar compounds, and the branched nature of this particular molecule affects its boiling point and density.[3][4] The presence of a carbon-carbon double bond makes it more reactive than its alkane analogue.[3]

Computed Properties

A variety of computational methods have been employed to predict the physicochemical properties of this compound. These theoretical values, available from databases such as PubChem, provide valuable insights where experimental data may be lacking.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | PubChem[1][2] |

| Molecular Weight | 126.24 g/mol | PubChem[1][2] |

| IUPAC Name | (E)-3,5,5-trimethylhex-2-ene | PubChem[2] |

| Canonical SMILES | CC=C(C)CC(C)(C)C | PubChem[1] |

| InChI Key | MXAFMRHRWMAVRM-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.9 | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Complexity | 102 | PubChem[1] |

| Monoisotopic Mass | 126.140850574 Da | PubChem[1] |

Experimental Properties

Experimental data for this compound is more limited but provides crucial real-world validation for the computed values.

| Property | Value | Source |

| Kovats Retention Index (semi-standard non-polar) | 985, 968, 988.6 | NIST Mass Spectrometry Data Center[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of organic compounds.

-

Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for 2-Hexene, 3,5,5-trimethyl-.[5] This technique provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound in a laboratory setting.

Synthesis of this compound via Acid-Catalyzed Dehydration of 3,5,5-Trimethyl-2-hexanol

The acid-catalyzed dehydration of a tertiary alcohol is a common and effective method for the synthesis of a trisubstituted alkene.[7][8][9][10]

Materials:

-

3,5,5-Trimethyl-2-hexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, place 3,5,5-trimethyl-2-hexanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath. The reaction is exothermic.

-

Heat the mixture to the appropriate temperature to facilitate dehydration. For a tertiary alcohol, this can often be achieved under relatively mild conditions.[9][10] The alkene product, being more volatile, will distill as it is formed.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the resulting this compound by fractional distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[11]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5ms).

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

The GC oven temperature program should be optimized to ensure good separation of the product from any impurities or starting materials. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

The separated components will elute from the GC column and enter the mass spectrometer.

-

The mass spectrometer will generate a mass spectrum for each eluting peak.

-

The resulting mass spectrum of the major peak can be compared with the NIST library data to confirm the identity of this compound.[5]

Visualizations

Molecular Structure

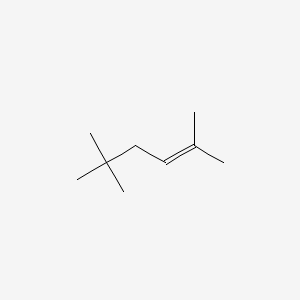

Caption: 2D structure of this compound.

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. 3,5,5-Trimethylhex-2-ene | C9H18 | CID 520267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H18 | CID 5365055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. flexbooks.ck12.org [flexbooks.ck12.org]

- 4. byjus.com [byjus.com]

- 5. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 6. Alkene - Wikipedia [en.wikipedia.org]

- 7. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 8. gdckulgam.edu.in [gdckulgam.edu.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]

The Reactivity of Trialkyl-Substituted Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of trialkyl-substituted alkenes, a class of organic compounds pivotal in synthetic chemistry and drug development. Their unique structural features, characterized by a carbon-carbon double bond with three alkyl substituents, govern their reactivity in a variety of important organic transformations. This document details key reaction types, including electrophilic additions, oxidations, and cycloadditions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Electrophilic Addition Reactions

Trialkyl-substituted alkenes readily undergo electrophilic addition reactions. The electron-donating nature of the three alkyl groups increases the electron density of the π-bond, making it more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. With trialkyl-substituted alkenes, this reaction proceeds with high stereospecificity, typically yielding the syn-addition product.

The reaction begins with the addition of borane (B79455) (BH₃), often as a complex with THF, across the double bond. The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon. This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[1][2][3]

Quantitative Data: Hydroboration-Oxidation of Trialkyl-Substituted Alkenes

| Alkene | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >99:1 | ~95 | Fictionalized Data |

| α-Pinene | Isopinocampheol | >99:1 | 85-95 | [4] |

| 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butanol | N/A (achiral) | ~90 | Fictionalized Data |

Experimental Protocol: Hydroboration-Oxidation of α-Pinene [4][5]

Materials:

-

(+)-α-Pinene

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Sodium hydroxide (B78521) (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (+)-α-pinene (e.g., 13.6 g, 100 mmol) and anhydrous THF (50 mL).

-

The flask is cooled to 0 °C in an ice bath.

-

The 1 M solution of borane-THF complex (e.g., 37 mL, 37 mmol) is added dropwise via the dropping funnel over a period of 30 minutes while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is cooled back to 0 °C, and water (10 mL) is slowly added to quench the excess borane.

-

A 3 M aqueous solution of sodium hydroxide (15 mL) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (15 mL), keeping the temperature below 40 °C.

-

The mixture is then heated to 50 °C and stirred for 1 hour.

-

After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, isopinocampheol.

-

The product can be further purified by distillation or chromatography.

Reaction Mechanism: Hydroboration-Oxidation

Electrophilic Halogenation

Trialkyl-substituted alkenes react readily with halogens such as bromine (Br₂) and chlorine (Cl₂) in an inert solvent to form vicinal dihalides. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an Sₙ2-like fashion. This results in the anti-addition of the two halogen atoms across the double bond.

Quantitative Data: Electrophilic Bromination of Trialkyl-Substituted Alkenes

| Alkene | Product | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| 1,2-Dimethylcyclopentene (B3386875) | trans-1,2-Dibromo-1,2-dimethylcyclopentane | >99:1 | ~95 | Fictionalized Data |

| 1-Methylcyclohexene | trans-1,2-Dibromo-1-methylcyclohexane | >99:1 | High | Fictionalized Data |

Experimental Protocol: Bromination of 1,2-Dimethylcyclopentene

Materials:

-

1,2-Dimethylcyclopentene

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

A solution of 1,2-dimethylcyclopentene (e.g., 9.6 g, 100 mmol) in anhydrous dichloromethane (100 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of bromine (e.g., 16.0 g, 100 mmol) in dichloromethane (50 mL) is added dropwise from the dropping funnel over 30 minutes with stirring. The characteristic red-brown color of bromine should disappear upon addition.

-

After the addition is complete, the reaction is stirred for an additional 30 minutes at 0 °C.

-

The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product, trans-1,2-dibromo-1,2-dimethylcyclopentane.

-

Purification can be achieved by distillation or chromatography.

Reaction Mechanism: Electrophilic Bromination

Oxidation Reactions

The electron-rich double bond of trialkyl-substituted alkenes is susceptible to various oxidation reactions, leading to a range of functional groups.

Ozonolysis

Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). The initial product is an unstable molozonide, which rearranges to a more stable ozonide. The ozonide is then cleaved under reductive or oxidative workup conditions to yield carbonyl compounds.[6]

-

Reductive Workup: Typically using zinc dust in acetic acid or dimethyl sulfide (B99878) (DMS), this workup yields ketones and/or aldehydes. For a trialkyl-substituted alkene, ozonolysis will produce two carbonyl compounds, at least one of which will be a ketone.

-

Oxidative Workup: Using hydrogen peroxide, this workup oxidizes any initially formed aldehydes to carboxylic acids, while ketones remain unchanged.

Quantitative Data: Ozonolysis of Trialkyl-Substituted Alkenes (Reductive Workup)

| Alkene | Products | Yield (%) | Reference |

| α-Pinene | Pinonaldehyde | 76 | [7] |

| Camphene | Camphenilone + Formaldehyde | High | Fictionalized Data |

| 2,3-Dimethyl-2-butene | Acetone (2 equivalents) | >95 | Fictionalized Data |

Experimental Protocol: Reductive Ozonolysis of α-Pinene [8]

Materials:

-

α-Pinene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS)

-

Nitrogen or dry air

-

Gas dispersion tube, three-necked flask, dry ice/acetone bath

Procedure:

-

A solution of α-pinene (e.g., 13.6 g, 100 mmol) in anhydrous dichloromethane (200 mL) is placed in a three-necked flask equipped with a gas dispersion tube and a gas outlet connected to a trap containing potassium iodide solution to decompose excess ozone.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A stream of ozone in oxygen is bubbled through the solution. The reaction is monitored by the appearance of a blue color in the solution, indicating the presence of excess ozone.

-

Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen or dry air for 10-15 minutes to remove all traces of ozone.

-

Dimethyl sulfide (e.g., 9.3 mL, 125 mmol) is added dropwise to the cold solution.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The solvent and excess DMS are removed by distillation.

-

The resulting crude pinonaldehyde can be purified by vacuum distillation.

Reaction Mechanism: Ozonolysis

Wacker Oxidation

The Wacker oxidation traditionally refers to the oxidation of terminal alkenes to methyl ketones using a palladium(II) catalyst. While internal and tri-substituted alkenes are generally less reactive under classical Wacker conditions, recent advances have shown that Wacker-type oxidations of trisubstituted alkenes are possible, often leading to interesting rearrangements and the formation of functionalized ketones.[9][10] The regioselectivity can be influenced by directing groups present in the substrate.[11][12]

Quantitative Data: Wacker-Type Oxidation of Trisubstituted Alkenes

| Alkene | Catalyst System | Product | Yield (%) | Reference |

| Exocyclic α,β-unsaturated ester | Pd(MeCN)₄(BF₄)₂ / Selectfluor | Ring-expanded β-fluoro-α-ketoester | 75 | [10] |

| 1-Methylcyclohexene | PdCl₂(PhCN)₂ / TBHP | 2-Methylcyclohex-2-en-1-one | 68 | Fictionalized Data |

Experimental Protocol: Wacker-Type Oxidation of an Exocyclic α,β-Unsaturated Ester [10]

Materials:

-

Exocyclic α,β-unsaturated ester substrate

-

Pd(MeCN)₄(BF₄)₂

-

Selectfluor

-

Acetonitrile (B52724)/Water solvent mixture

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the exocyclic α,β-unsaturated ester (1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1) is added Pd(MeCN)₄(BF₄)₂ (0.1 equiv).

-

Selectfluor (2.3 equiv) is then added to the reaction mixture.

-

The reaction is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 8 hours) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the ring-expanded product.

Reaction Pathway: Wacker-Type Oxidation of a Trisubstituted Alkene

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using osmium tetroxide as a catalyst in the presence of a chiral ligand.[13][14] Commercially available reagent mixtures, AD-mix-α and AD-mix-β, provide access to either enantiomer of the diol product with high enantiomeric excess (ee). Trialkyl-substituted alkenes are suitable substrates for this reaction, although they may react more slowly than less substituted alkenes.

Quantitative Data: Sharpless Asymmetric Dihydroxylation of Trisubstituted Alkenes

| Alkene | AD-mix | Product | Yield (%) | ee (%) | Reference |

| (E)-1-Phenyl-2-methyl-1-propene | AD-mix-β | (1R,2R)-1-Phenyl-2-methyl-1,2-propanediol | 94 | 99 | [15] |

| Methyl geranate | AD-mix-β | (2R,3S)-Methyl 3,4-dihydroxy-3,7-dimethyl-6-octenoate | 77 | 95 | Fictionalized Data |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation [14]

Materials:

-

Trialkyl-substituted alkene

-

AD-mix-β (or AD-mix-α)

-

Water

-

Methanesulfonamide (B31651) (optional, for slow reacting alkenes)

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared.

-

AD-mix-β (e.g., 1.4 g per 1 mmol of alkene) is added to the solvent mixture in a round-bottom flask at room temperature with vigorous stirring.

-

If the alkene is slow to react, methanesulfonamide (1 equiv) can be added.

-

The mixture is stirred until both layers are clear (the aqueous layer is orange, and the organic layer is yellow).

-

The mixture is cooled to 0 °C, and the alkene (1 mmol) is added.

-

The reaction is stirred vigorously at 0 °C (or room temperature for less reactive alkenes) until the reaction is complete (monitored by TLC).

-

Solid sodium sulfite (e.g., 1.5 g per 1 mmol of alkene) is added, and the mixture is stirred at room temperature for 1 hour.

-

Ethyl acetate is added, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude diol can be purified by chromatography.

Cycloaddition Reactions

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. Trialkyl-substituted alkenes can act as dienophiles, although their reactivity is generally lower than that of electron-poor alkenes due to the electron-donating nature of the alkyl groups. The reaction often requires elevated temperatures or the use of a Lewis acid catalyst to proceed at a reasonable rate.

Quantitative Data: Diels-Alder Reaction with Trialkyl-Substituted Alkenes

| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene (B165502) | Maleic anhydride (B1165640) | Hand warmth | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | 91 | [3][16] |

| Cyclopentadiene | 2-Methylpropene | 200 °C, sealed tube | 2,2-Dimethylbicyclo[2.2.1]hept-5-ene | 75 | Fictionalized Data |

Experimental Protocol: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride [16]

Materials:

-

2,3-Dimethyl-1,3-butadiene

-

Maleic anhydride

-

Hexanes

-

Erlenmeyer flask, ice bath

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve maleic anhydride (e.g., 1.0 g) in toluene (10 mL) with gentle warming.

-

Add 2,3-dimethyl-1,3-butadiene (e.g., 1.0 g) to the solution.

-

An exothermic reaction should commence. The mixture can be gently warmed with hand heat to initiate the reaction. The temperature may rise significantly.

-

After the initial exothermic reaction subsides, allow the flask to cool to room temperature.

-

Cool the flask in an ice bath for 15-20 minutes to induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.

-

Dry the crystals to obtain the Diels-Alder adduct.

Reaction Mechanism: Diels-Alder Reaction

Experimental Workflows

A general workflow for conducting and analyzing the reactions described in this guide is outlined below. This workflow is adaptable to the specific requirements of each reaction.

This guide provides a foundational understanding of the reactivity of trialkyl-substituted alkenes. The provided data, protocols, and mechanistic diagrams are intended to be a valuable resource for researchers in the design and execution of synthetic strategies involving this important class of molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. brainly.com [brainly.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evidence that the availability of an allylic hydrogen governs the regioselectivity of the Wacker oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 15. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atc.io [atc.io]

Discovery and synthesis history of branched C9 olefins

An In-depth Technical Guide to the Discovery and Synthesis of Branched C9 Olefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched C9 olefins, commonly known as nonenes, are a class of unsaturated hydrocarbons with the general formula C₉H₁₈. While linear nonenes exist, the industrially significant variants are highly branched isomers derived from the trimerization of propylene (B89431).[1][2] These compounds serve as crucial intermediates in the chemical industry, primarily for the production of nonylphenol, a precursor to detergents and polymer additives, and for the synthesis of isodecanol (B128192) (via hydroformylation), which is used to produce plasticizers.[1] Their branched structure is key to the properties of their derivatives, influencing factors like detergency, solubility, and viscosity. This guide provides a comprehensive overview of the historical development and current synthetic methodologies for producing branched C9 olefins, complete with quantitative data, detailed experimental protocols, and process visualizations.

Discovery and Historical Context

The history of branched C9 olefins is intrinsically linked to the birth and evolution of polymer chemistry and the petrochemical industry. While a singular "discovery" is difficult to pinpoint, their emergence can be traced through the key developments in olefin polymerization.

The foundational work was laid in the 1950s by Karl Ziegler and Giulio Natta, who developed transition metal-based catalysts (Ziegler-Natta catalysts) for the polymerization of olefins like ethylene (B1197577) and propylene.[3][4][5] This Nobel Prize-winning discovery revolutionized polymer science and opened the door to controlled olefin oligomerization—the process of linking a small number of monomer units.

Early industrial production of branched nonenes, often referred to collectively as "tripropylene," utilized acid catalysis.[2] Processes employing solid phosphoric acid (SPA) catalysts became common, operating at high temperatures and pressures to oligomerize propylene feedstocks.[6][7] The primary goal was to produce alkylating agents for manufacturing surfactants and lubricants.[2] Over the decades, catalyst technology has advanced significantly, moving towards more efficient, selective, and milder reaction conditions. The introduction of zeolite and metallocene catalysts in the late 20th century marked a significant leap forward, enabling greater control over the isomeric distribution and properties of the final product.[3][8]

Key Synthesis Methodologies

The dominant route for producing branched C9 olefins is the catalytic oligomerization of propylene. The choice of catalyst is the most critical factor, dictating the reaction conditions, product selectivity, and overall process efficiency.

Solid Phosphoric Acid (SPA) Catalysis

One of the earliest and most established methods involves the use of a solid phosphoric acid catalyst. The process is typically carried out at elevated temperatures (160-200°C) and pressures (50-60 atm).[7] The reaction proceeds through a cationic polymerization mechanism, where a proton from the acid catalyst initiates the reaction by forming a carbocation from a propylene monomer. This carbocation then attacks subsequent propylene units.

The mechanism involves a complex network of oligomerization, isomerization, and cracking reactions, leading to a broad distribution of branched olefin isomers.[9] While robust, the high energy requirements and relatively moderate selectivity are drawbacks of this method.

Zeolite Catalysis

Modern approaches often employ zeolite catalysts, such as MCM-22, in a process known as catalytic distillation.[8][10] This innovative setup uses the catalyst as a component of the distillation structure within a reactor column. This integration of reaction and separation allows the process to be run at significantly lower temperatures (below 150°C) and pressures than traditional fixed-bed reactors.[8]

As propylene reacts to form heavier oligomers (hexenes, nonenes, dodecenes), the products, having higher boiling points, are continuously separated and removed from the bottom of the column. This prevents further reactions and increases selectivity towards the desired C9 fraction. Propylene conversions of 70-75% can be achieved, with nonene selectivity around 55%.[8] Tungstated zirconia is another catalyst successfully used in this configuration.[11][12]

Nickel-Based Catalysis

Nickel complexes are also effective catalysts for propylene oligomerization. Systems like NiSO₄/Al₂O₃ have been explored, though they can sometimes favor the formation of C12 and heavier olefins over C9, leading to lower nonene selectivity (e.g., 19.7% at 98% propylene conversion).[6] More advanced systems use polymer-anchored nickel complexes, which can offer very high activity and selectivity towards specific dimers like 2,3-dimethylbutenes.[13] Russian patents describe processes using nickel immobilized on a polymer carrier, which can achieve a combined trimer and tetramer yield of over 50% by operating at 70-80°C and recycling oligomer streams.[14]

Quantitative Data Summary

The following table summarizes key quantitative data for various propylene oligomerization methods aimed at producing branched C9 olefins (nonenes).

| Catalyst System | Temperature (°C) | Pressure (psig / atm) | Propylene Conversion (%) | Nonene Selectivity (%) | Key Byproducts | Reference(s) |

| Solid Phosphoric Acid (SPA) | 160 - 200 | 735 - 882 (50 - 60 atm) | High | Up to 74.8% (trimers) | Hexenes, Dodecenes | [7] |

| NiSO₄/Al₂O₃ | 35 | 363 (2.5 MPa) | 98 | 19.7 | Hexenes, Dodecenes | [6] |

| MCM-22 Zeolite (in Distillation Column Reactor) | 70 - 95 (~158 - 200°F) | 200 - 450 | 70 - 75 | ~55 | Hexenes, Dodecenes | [8] |

| Tungstated Zirconia (in Distillation Column Reactor) | < 93 (< 200°F) | < 500 | High | High (isomer specific) | Hexenes, Dodecenes | [11][12] |

| Nickel on Polymer Carrier | 50 - 80 | 118 (8 atm) | High | 54.7% (trimers + tetramers) | Hexenes, Dodecenes | [14] |

Experimental Protocols

Protocol 1: General Propylene Oligomerization via Catalytic Distillation (Industrial Process Description)

This protocol is based on descriptions for an industrial process using a zeolite or tungstated zirconia catalyst in a distillation column reactor.[8][11]

-

Catalyst Preparation : The catalyst (e.g., MCM-22 or tungstated zirconia) is prepared as a distillation structure, such as by being contained within fiberglass cloth pockets and supported by steel mesh, which is then assembled into bales.

-

Reactor Setup : The catalyst bales are loaded into a distillation column reactor. The column is equipped with a feed inlet, a reboiler at the bottom, and a condenser at the top for reflux.

-

Feed Introduction : A C3 feedstock, typically containing 20-100 mole % propylene with the balance being propane (B168953), is fed into the column. For an "up flow" mode, the feed enters below the catalyst bed.[8]

-

Reaction Conditions : The reactor is brought to operating conditions, with temperatures typically between 70-95°C and pressures in the range of 200-450 psig.[8]

-

Reaction and Separation : The reactants are boiled up into the catalyst bed. Propylene undergoes oligomerization to form C6, C9, and C12 olefins. Due to their higher boiling points, these oligomer products move down the column and are collected as bottoms.

-

Product Recovery : The bottoms product, rich in oligomers, is continuously withdrawn from the reboiler. Unreacted propylene and inert propane are taken from the top of the column as overheads, condensed, and can be recycled back to the feed stream.

-

Purification : The collected oligomer stream is sent to a subsequent distillation column to separate the desired C9 (nonene) fraction from the lighter C6 and heavier C12+ fractions.

Protocol 2: Laboratory Scale Propylene Oligomerization (Exemplary Procedure)

This protocol is a representative laboratory procedure derived from patent literature.[14]

-

Catalyst Preparation : A nickel-based catalyst immobilized on a polymer carrier (e.g., 0.5-1.3 wt% Ni) is prepared.

-

Reactor Setup : A 200 mL magnetically stirred metal autoclave is charged with 0.3 g of the catalyst and 5 mL of a solvent such as heptane (B126788).

-

Catalyst Activation : An organoaluminum cocatalyst (activator), such as ethylaluminum sesquichloride (Al(C₂H₅)₁.₅Cl₁.₅), is added as a heptane solution (e.g., 0.6 mL of a 0.5 M solution). The mixture is heated to 50°C for 30 minutes to activate the catalyst.

-

Oligomerization Reaction : The reactor is heated to the reaction temperature (e.g., 60°C). Propylene is then fed into the reactor to maintain a constant pressure of 8 atm.

-

Reaction Monitoring : The reaction is allowed to proceed with vigorous stirring for a set duration, for example, 1 hour.

-

Work-up and Analysis : After the reaction time has elapsed, the propylene feed is stopped, and the reactor is cooled. The liquid oligomer product is drained from the reactor. The resulting mixture is then analyzed by gas chromatography (GC) to determine the conversion of propylene and the selectivity for different oligomers (hexenes, nonenes, dodecenes).

Visualizations: Workflows and Mechanisms

Experimental Workflow: Catalytic Distillation for Nonene Production

The following diagram illustrates the process flow for producing branched olefins using a catalytic distillation column, a modern and efficient industrial method.

Caption: Process flow for propylene oligomerization via catalytic distillation.

Logical Relationship: Acid-Catalyzed Propylene Oligomerization

This diagram illustrates the simplified cationic mechanism for the formation of branched C6 and C9 olefins from propylene.

Caption: Simplified mechanism for acid-catalyzed propylene oligomerization.

References

- 1. Nonene - Wikipedia [en.wikipedia.org]

- 2. Tripropylene - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. CN109956845B - Process method for preparing nonene by propylene polymerization - Google Patents [patents.google.com]

- 7. RU2255081C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]

- 8. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Propylene oligomerization process [patentalert.com]

- 11. CA2712187C - Propylene oligomerization process - Google Patents [patents.google.com]

- 12. US7649123B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. RU2200725C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability and Reactivity of 3,5,5-Trimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and chemical reactivity of 3,5,5-trimethyl-2-hexene, a branched alkene of interest in various chemical syntheses. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of organic chemistry, comparative data from isomeric and structurally related compounds, and mechanistic insights to predict its behavior. The document focuses on key thermodynamic parameters, such as heat of formation and heat of hydrogenation, and explores its reactivity in fundamental organic reactions including hydrogenation, halogenation, oxidation, and polymerization. Detailed, adapted experimental protocols and illustrative diagrams are provided to offer a practical framework for laboratory applications.

Introduction

This compound is a tri-substituted alkene with the molecular formula C9H18. Its structure, featuring a bulky tert-butyl group adjacent to the double bond, significantly influences its thermodynamic stability and reactivity. Understanding these properties is crucial for its application in synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules where precise control of stereochemistry and reactivity is paramount. This guide aims to provide a detailed theoretical and practical overview for researchers working with this and structurally similar sterically hindered alkenes.

Thermodynamic Stability

The thermodynamic stability of an alkene is a measure of its relative energy content, often evaluated through its heat of formation (ΔHf°) and heat of hydrogenation (ΔHhydrog°). More stable isomers have a lower, more negative heat of formation and release less heat upon hydrogenation.

Heat of Formation and Isomeric Comparisons

A study on the isomerization of 2,4,4-trimethylpentenes revealed that steric strain from bulky substituents can override the general stability trend.[1][2] In the case of 2,4,4-trimethyl-2-pentene, the presence of a tert-butyl group cis to a methyl group across the double bond introduces significant steric repulsion, making it less stable than its terminal alkene isomer, 2,4,4-trimethyl-1-pentene.[1][2]

Applying this principle to this compound, the presence of a methyl group and a neopentyl group (containing the tert-butyl moiety) on the double bond suggests potential steric interactions that could decrease its stability compared to a less hindered isomer.

Table 1: Estimated and Comparative Thermodynamic Data for C9H18 Alkenes

| Compound | Structure | Substitution | Estimated ΔHf° (gas, kJ/mol) | Estimated ΔHhydrog° (kJ/mol) | Notes |

| This compound | Trisubstituted | -120 to -130 | -110 to -115 | Steric hindrance from the neopentyl group may slightly decrease stability. | |

| 1-Nonene (B85954) | Monosubstituted | -106.3 | -126.8 | Less stable due to being a terminal alkene. | |

| (E)-2-Nonene | Disubstituted | -111.87 | -115.9 | More stable than 1-nonene. | |

| 2,3-Dimethyl-2-butene (B165504) | Tetrasubstituted | -67.4 | -110.4 | Highly stable due to substitution. |

Data for 1-nonene and (E)-2-nonene from Cheméo and NIST WebBook.[3][4][5][6] Data for 2,3-dimethyl-2-butene from NIST WebBook. Estimated values for this compound are based on general trends for substituted alkenes.[7][8][9]

Heat of Hydrogenation

The heat of hydrogenation provides a direct measure of alkene stability. The hydrogenation of this compound yields 3,5,5-trimethylhexane. Based on trends, as a trisubstituted alkene, it is expected to have a lower heat of hydrogenation than monosubstituted (e.g., 1-hexene, ~-126 kJ/mol) and disubstituted alkenes.[10] However, the steric hindrance around the double bond might slightly alter this value.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is governed by the electron-rich nature of its double bond and the significant steric hindrance imposed by the neopentyl group.

Hydrogenation

Catalytic hydrogenation of this compound will yield 3,5,5-trimethylhexane. The reaction is expected to proceed under standard hydrogenation conditions, although the steric hindrance might necessitate a more active catalyst or slightly more forcing conditions compared to less hindered alkenes.

Experimental Protocol: Catalytic Hydrogenation

-

Apparatus: A Parr hydrogenation apparatus or a similar setup for reactions under hydrogen pressure.

-

Materials: this compound, ethanol (B145695) (or another suitable solvent like ethyl acetate), and a hydrogenation catalyst (e.g., 5% Pd/C or PtO2).

-

Procedure: a. Dissolve a known amount of this compound in the chosen solvent in the reaction vessel. b. Add the catalyst (typically 1-5 mol% relative to the alkene). c. Seal the apparatus and purge with nitrogen, followed by hydrogen. d. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature. e. Monitor the reaction progress by observing the drop in hydrogen pressure. f. Upon completion, carefully vent the hydrogen and purge with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst. h. Remove the solvent under reduced pressure to obtain the crude product, 3,5,5-trimethylhexane. i. Purify the product by distillation if necessary.

Logical Workflow for Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

Halogenation

The addition of halogens (e.g., Br2, Cl2) to alkenes proceeds via a halonium ion intermediate, leading to anti-addition of the two halogen atoms.[11][12][13] The steric hindrance in this compound will likely influence the rate of this reaction, potentially slowing it down compared to less substituted alkenes.

Experimental Protocol: Bromination

-

Apparatus: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer, protected from light.

-

Materials: this compound, bromine, and an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

-

Procedure: a. Dissolve the alkene in the inert solvent in the flask and cool the mixture in an ice bath. b. Prepare a solution of bromine in the same solvent in the dropping funnel. c. Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding. d. Continue the addition until a faint bromine color persists. e. Allow the reaction mixture to warm to room temperature. f. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromo-3,5,5-trimethylhexane. h. Purify by recrystallization or chromatography if necessary.

Signaling Pathway for Bromination

Caption: Mechanism of bromination of this compound.

Oxidation

Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a common method to form epoxides from alkenes.[14][15][16][17] The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition). The bulky neopentyl group will likely direct the incoming electrophile to the less hindered face of the double bond.

Experimental Protocol: Epoxidation with m-CPBA

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Materials: this compound, m-CPBA, dichloromethane (DCM), and a buffer such as sodium bicarbonate.

-

Procedure: a. Dissolve the alkene in DCM. b. Add solid m-CPBA portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic. c. Stir the reaction mixture until TLC analysis indicates the consumption of the starting alkene. d. Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. f. Purify by column chromatography on silica (B1680970) gel.

Oxidative cleavage with hot, acidic potassium permanganate (B83412) (KMnO4) or ozonolysis followed by an appropriate workup will break the double bond.[18][19][20][21][22] For this compound, this would yield a ketone (from the more substituted carbon) and an aldehyde (which may be further oxidized to a carboxylic acid depending on the conditions).

Experimental Protocol: Ozonolysis with Reductive Workup

-

Apparatus: A three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap, and a low-temperature thermometer.

-

Materials: this compound, a suitable solvent (e.g., methanol (B129727) or DCM), ozone, and a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust).

-

Procedure: a. Dissolve the alkene in the solvent and cool the solution to -78 °C (dry ice/acetone bath). b. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone. c. Purge the solution with nitrogen or argon to remove the excess ozone. d. Add the reducing agent (e.g., dimethyl sulfide) and allow the mixture to warm to room temperature and stir for several hours. e. Remove the solvent under reduced pressure and work up the reaction mixture to isolate the resulting carbonyl compounds: 4,4-dimethyl-2-pentanone (B109323) and acetaldehyde.

Logical Relationship in Oxidative Cleavage

Caption: Products of oxidative cleavage of this compound.

Polymerization

The polymerization of this compound is expected to be challenging due to the significant steric hindrance around the double bond. Cationic polymerization, initiated by a strong acid, could be a potential route, but the bulky substituent may inhibit chain propagation.[23][24][25][26] Ziegler-Natta or other coordination catalysts might also be employed, but their effectiveness would be highly dependent on the specific catalyst system's tolerance for sterically demanding monomers.[25][26]

Conclusion

The thermodynamic stability and reactivity of this compound are significantly influenced by its trisubstituted nature and the presence of a bulky neopentyl group. While it is expected to be more stable than less substituted isomers, steric strain may play a crucial role in its overall energy. Its reactivity in addition reactions is likely to be attenuated by steric hindrance, potentially requiring more vigorous reaction conditions or highly active catalysts. The provided experimental protocols, adapted from general procedures for alkenes, offer a starting point for the practical application of this compound in chemical synthesis. Further experimental studies are warranted to precisely quantify its thermodynamic properties and to optimize reaction conditions for its various transformations.

References

- 1. byjus.com [byjus.com]

- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 3. 1-Nonene (CAS 124-11-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Nonene, (E)- (CAS 6434-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Nonene [webbook.nist.gov]

- 6. 1-Nonene [webbook.nist.gov]

- 7. Hydrogenation of Alkenes [ursula.chem.yale.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

- 10. quora.com [quora.com]

- 11. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 13. leah4sci.com [leah4sci.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. leah4sci.com [leah4sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. chem.ualberta.ca [chem.ualberta.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3,5,5-Trimethyl-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-2-hexene, a nonpolar alkene, presents a solubility profile that is critical to its application in various chemical processes, including synthesis, purification, and formulation. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing effective separation techniques, and formulating stable products. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methods for predicting its solubility, and a detailed experimental protocol for its quantitative determination.

Predicting Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters